molecular formula C19H16N4S2 B2632889 3-(benzylsulfanyl)-4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole CAS No. 338760-34-2

3-(benzylsulfanyl)-4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole

Cat. No. B2632889
CAS RN: 338760-34-2
M. Wt: 364.49
InChI Key: HOMCXYFCSLPSLO-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole, also known as BMTPT, is a synthetic organic compound that has been extensively studied in the fields of chemistry and biochemistry due to its wide range of applications. This triazole is a versatile and valuable compound that can be used in a variety of research and industrial applications.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Research has demonstrated the synthesis of various triazole derivatives, including those similar to the compound , showing potent antimicrobial and antitubercular activities. Specifically, certain sulfonyl derivatives have exhibited significant antibacterial and antifungal properties, with some showing excellent antitubercular efficacy against Mycobacterium tuberculosis H37Rv, comparable to the first-line drug isoniazid (G. V. Suresh Kumar, Y. Rajendra Prasad, S. Chandrashekar, 2013).
  • Another study focused on the synthesis of thiazolyl-pyrazolyl-1,2,3-triazole derivatives, highlighting their promising antifungal activity, particularly against Aspergillus niger. These compounds' ergosterol biosynthesis inhibition suggests potential optimization and development avenues for treating fungal infections (Jitendra Nalawade et al., 2019).

Antioxidative Activity

  • The synthesis of S-substituted derivatives of a triazole compound has been explored, revealing certain molecules' excellent antioxidant activity. These findings indicate the potential of these derivatives in developing antioxidant therapies, with some compounds showing higher efficacy than standard antibiotic controls (I. Tumosienė et al., 2014).

Synthesis Techniques and Chemical Transformations

  • Innovative synthetic approaches have been employed to create a range of 1,2,4-triazole derivatives, showcasing a variety of chemical transformations. These methodologies offer pathways to develop new compounds with potential applications in medicinal chemistry and beyond (V. Britsun et al., 2005).

Heterocyclic Chemistry and Drug Development

  • Studies have focused on the development and characterization of new heterocycles based on the 1,2,4-triazole framework, aiming at potential pharmaceutical applications. These investigations have led to the discovery of compounds with varied therapeutic properties, including antimicrobial and antifungal activities, underscoring the importance of such chemical scaffolds in drug discovery (A. O. Sarhan et al., 2008).

properties

IUPAC Name

4-(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4S2/c1-23-17(16-13-24-18(20-16)15-10-6-3-7-11-15)21-22-19(23)25-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMCXYFCSLPSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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